molecular formula C5H7N3O3 B119180 2-(5-Nitro-1H-imidazol-1-yl)ethanol CAS No. 5006-68-8

2-(5-Nitro-1H-imidazol-1-yl)ethanol

Cat. No. B119180
CAS RN: 5006-68-8
M. Wt: 157.13 g/mol
InChI Key: DFMZECOLZRIPOT-UHFFFAOYSA-N
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Description

2-(5-Nitro-1H-imidazol-1-yl)ethanol, also known as N-nitroimidazole ethanol, is a member of the nitroimidazole family of compounds. It is a nitrogen-containing heterocyclic compound that is widely used in scientific research, particularly in the fields of biochemistry and physiology. N-nitroimidazole ethanol has a variety of applications, including as a substrate in biochemical assays, as a reagent for the synthesis of other compounds, and as a drug for the treatment of certain infections.

Scientific Research Applications

Therapeutic Potential

  • Field : Medicinal Chemistry
  • Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
  • Methods : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Antiparasitic Agents

  • Field : Medicinal Chemistry
  • Application : A number of new compounds derived from metronidazole and amino acids and their esters have been synthesized .
  • Methods : The synthesis was done through a reaction between 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid and a number of amino acid esters in the presence of N, N′carbonyldiimidazole (CDI). Hydrolysis of the esters derivatives with sodium hydroxide (4%) followed by acidification with hydrochloric acid (3 M) afforded the corresponding acids .
  • Results : Some of the prepared compounds exhibited lethal activity against pathogenic protozoan parasites .

Antioxidant Potential

  • Field : Medicinal Chemistry
  • Application : Some imidazole derivatives have been synthesized and evaluated for their antioxidant potential .
  • Methods : The synthesis involved the reaction of certain imidazole derivatives with various reagents. The antioxidant potential was evaluated using the DPPH assay .
  • Results : These compounds showed good scavenging potential as compared to ascorbic acid (positive control) .

Agrichemicals

  • Field : Agriculture
  • Application : Imidazole is a precursor to a variety of agrichemicals .
  • Methods : Imidazole is used in the synthesis of various agrichemicals such as enilconazole, climbazole, clotrimazole, prochloraz, and bifonazole .
  • Results : These agrichemicals are used in various agricultural applications .

Antibiotic

  • Field : Pharmaceutical Chemistry
  • Application : 2-Nitroimidazole is a natural antibiotic .
  • Methods : 2-Nitroimidazole was used in the synthesis of tert-butyl 2-(2-nitro-1H-imidazol-1-yl)ethylcarbamate .
  • Results : The synthesized compound has potential antibiotic properties .

Antibacterial and Antifungal Agents

  • Field : Pharmaceutical Chemistry
  • Application : Imidazole derivatives have been found to possess extensive spectrum of biological activities such as antibacterial and antifungal .
  • Methods : Various imidazole derivatives are synthesized and tested for their antibacterial and antifungal activities .
  • Results : Many of these compounds have shown promising results in inhibiting the growth of bacteria and fungi .

Chemotherapeutic Agents

  • Field : Medicinal Chemistry
  • Application : Several 5-nitroimidazole-containing active principles such as metronidazole, secnidazole and ornidazole are commonly used in medicine .
  • Methods : These chemotherapeutic agents inhibit the growth of both anaerobic bacteria and some anaerobic protozoa .
  • Results : These compounds have been effective in treating various infections caused by anaerobic bacteria and protozoa .

properties

IUPAC Name

2-(5-nitroimidazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c9-2-1-7-4-6-3-5(7)8(10)11/h3-4,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMZECOLZRIPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C=N1)CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390623
Record name 1H-Imidazole-1-ethanol, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Nitro-1H-imidazol-1-yl)ethanol

CAS RN

5006-68-8
Record name 2-(5-Nitro-1H-imidazol-1-yl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-1-ethanol, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-NITRO-1-IMIDAZOLYL)-1-ETHANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(5-NITRO-1H-IMIDAZOL-1-YL)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M69F775144
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Matmour, N Hamoum, KFE Hassam, Y Merad… - Journal of Trace …, 2023 - Elsevier
Introduction The main objective of this work was to analysis seven drug related impurities by High Performance Liquid Chromatography (HPLC) in six samples of Metronidazole API, …
Number of citations: 0 www.sciencedirect.com
АВ Кузнецова - 2013 - dep_oikf.pnzgu.ru
Учебное пособие «Фармакопейный анализ производных фурана, пиррола, пиразола, имидазола, пиридина, хинолина» предназначено для подготовки студентов IV курса …
Number of citations: 4 dep_oikf.pnzgu.ru

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